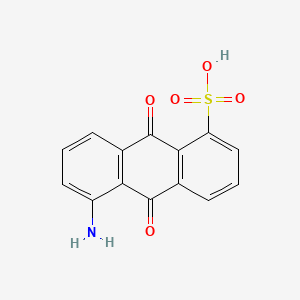
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is an organic compound that belongs to the class of anthraquinone derivatives. It is characterized by the presence of amino and sulfonic acid functional groups attached to the anthraquinone core. This compound is known for its vibrant color and is primarily used in the dye industry. It is also utilized in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- typically involves the reaction of 1-aminoanthraquinone with sulfuric acid to introduce the sulfonic acid group. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form of the compound .
Industrial Production Methods
In industrial settings, the production of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which are often used as intermediates in the synthesis of dyes and pigments .
Applications De Recherche Scientifique
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a staining agent for biological samples.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is widely used in the dye industry for the production of various colorants and pigments.
Mécanisme D'action
The mechanism of action of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. This property makes it a potential candidate for anticancer research. Additionally, its ability to form stable complexes with metal ions is utilized in various analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-9,10-dihydro-9,10-dioxoanthracene-5-sulfonic acid
- 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- 5-Amino-9,10-dioxoanthracene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the dye industry and for specific research applications .
Propriétés
Formule moléculaire |
C14H9NO5S |
|---|---|
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
5-amino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6H,15H2,(H,18,19,20) |
Clé InChI |
BEQOZTJJZZOVBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















